6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

描述

Structural Overview and Classification

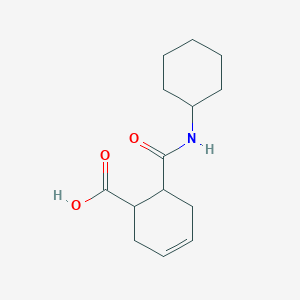

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS: 428841-22-9) is a bicyclic organic compound featuring a cyclohexene core substituted with functional groups critical for its reactivity and applications. The molecule comprises:

- Cyclohexene ring : A six-membered carbocycle with one double bond at the 3-position, introducing geometric rigidity and enabling π-orbital interactions.

- Carboxylic acid group : Positioned at the 1-carbon, this moiety confers acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding capacity.

- Cyclohexylcarbamoyl group : Attached to the 6-carbon, this N-cyclohexyl amide group enhances lipophilicity (logP ≈ 2.5–3.0) and steric bulk.

Structural Formula :

$$ \text{C}{14}\text{H}{21}\text{NO}_{3} $$

Molecular Weight : 251.32 g/mol.

| Property | Value | Source |

|---|---|---|

| SMILES | O=C(C1CC=CCC1C(O)=O)NC2CCCCC2 | |

| XLogP3 | 3.1 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

The compound’s stereochemistry remains undefined in most studies, though related derivatives exhibit cis/trans isomerism at the cyclohexyl-carbamoyl junction.

Historical Context and Discovery

First reported in the early 2000s, this compound emerged during investigations into cyclohexene-based intermediates for pharmaceutical synthesis. Key milestones include:

- 2009 : Initial characterization in patents describing cyclohexene-carboxylic acid derivatives as analgesics.

- 2013 : Use in Reformatsky reactions to synthesize spirocyclic compounds with biological activity.

- 2020 : Commercial availability via specialty chemical suppliers (e.g., Ambeed, ChemDiv).

Its development parallels advances in stereoselective amidation techniques, particularly for carbamoyl-substituted cyclohexenes.

Nomenclature and Synonyms

Systematic IUPAC Name :

6-[(Cyclohexylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid.

Common Synonyms :

| Synonym | Source |

|---|---|

| 6-Cyclohexylcarbamoylcyclohex-3-enecarboxylic acid | |

| 3-Cyclohexene-1-carboxylic acid, 6-[(cyclohexylamino)carbonyl]- | |

| MFCD00760426 (MDL number) |

Regional variants include Acide 6-(cyclohexylcarbamoyl)-3-cyclohexène-1-carboxylique (French) and 6-(Cyclohexylcarbamoyl)-3-cyclohexen-1-carbonsäure (German).

Significance in Organic Chemistry Research

This compound serves as a versatile intermediate in:

- Peptidomimetic Design : The carbamoyl group mimics peptide bonds, enabling studies on protease-resistant analogs.

- Metal-Organic Frameworks (MOFs) : Carboxylic acid coordination sites facilitate crystal engineering.

- Stereochemical Probes : Used to explore axial chirality in cyclohexene systems.

Recent applications include:

- Synthesis of Y202-8181, a thiophene-containing chemotype screened for kinase inhibition.

- Building block for spirocyclic analgesics in Russian patent RU2549357C2.

Table 2 : Research Applications by Field

| Field | Example Study | Citation |

|---|---|---|

| Medicinal Chemistry | Analgesic precursor synthesis | |

| Materials Science | MOF ligand development | |

| Catalysis | Chiral auxiliary testing |

属性

IUPAC Name |

6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,10-12H,1-3,6-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPQLTASDYNLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CC=CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387677 | |

| Record name | 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428841-22-9 | |

| Record name | 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Carbamoylation of Cyclohex-3-ene-1-carboxylic Acid Derivatives

A common approach involves the reaction of cyclohex-3-ene-1-carboxylic acid or its activated derivatives with cyclohexyl isocyanate to form the carbamoyl linkage. This method typically proceeds via nucleophilic attack of the amine equivalent (cyclohexyl isocyanate) on an activated carboxylic acid derivative, such as an acid chloride or ester, under controlled conditions.

- Reaction conditions: Reflux in anhydrous solvents such as toluene or ethyl acetate, often in the presence of a base like triethylamine to scavenge generated acids.

- Reaction time: Typically ranges from 3 to 18 hours depending on the substrate and solvent system.

- Purification: Column chromatography and recrystallization are used to isolate the pure product.

This method is supported by analogous syntheses of cyclohexylcarbamic acid esters, where cyclohexyl isocyanate is added to aryl or alkyl alcohols or acids to yield carbamate derivatives with high purity and yields ranging from 33% to 98% depending on the substrate and reaction time.

Zinc-Mediated Coupling Reactions

A patented method describes the use of zinc powder in the presence of catalytic mercury chloride to facilitate coupling reactions involving brominated cycloalkane esters and cyclohexylcarbamoyl-containing substrates.

- Example: 1-bromocyclopentanecarboxylic acid methyl ester is reacted with 2-oxo-2H-chromene-3-carboxylic acid cyclohexylamide in a benzene-ethyl acetate-HMFTA solvent mixture at reflux for 4 hours.

- Yield: Approximately 62% of the target product is obtained after workup and purification.

- Mechanism: The zinc likely promotes reductive coupling or facilitates nucleophilic substitution to form the carbamoyl linkage on the cyclohexene ring system.

Though this method is described for related carbamoyl compounds, it provides a viable synthetic strategy for constructing the this compound scaffold.

Stepwise Synthesis via Protected Intermediates

In more complex synthetic schemes, the carbamoyl group is introduced via protected intermediates such as tert-butyl carbamates or sulfamoyl derivatives, which are subsequently deprotected to yield the free carbamoyl acid.

- Procedure:

- Initial reaction of cyclohexyl isocyanate with protected amine or alcohol derivatives under mild heating (50-55°C) in solvents like acetone.

- Subsequent acidification and deprotection steps using hydrochloric acid or sodium hydroxide to liberate the free acid.

- Advantages: This method allows for better control over regioselectivity and purity, especially in multi-step syntheses of related compounds like glipizide analogs.

- Reaction monitoring: Typically involves chromatographic techniques and spectroscopic analysis (NMR, IR) to confirm intermediate and final product structures.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct carbamoylation | Cyclohexyl isocyanate, acid derivative | Reflux in toluene/ethyl acetate, 3-18 h | 33-98 | Simple, widely used, requires purification |

| Zinc-mediated coupling | Zinc, HgCl2, bromocyclopentanecarboxylic ester, cyclohexylamide | Reflux in benzene-ethyl acetate-HMFTA, 4 h | ~62 | Useful for complex coupling, moderate yield |

| Protected intermediate route | Cyclohexyl isocyanate, protected amines, acids | 50-55°C, acid/base workup | Variable | Allows regioselectivity, multi-step process |

Research Findings and Analytical Data

- Spectroscopic characterization: The final compound and intermediates are typically characterized by ^1H NMR, IR spectroscopy, and elemental analysis. For example, ^1H NMR signals for cyclohexyl protons appear as multiplets in the 1.17–2.07 ppm range, while carbamoyl NH protons show characteristic downfield shifts (~6.0 ppm) with coupling constants indicative of hydrogen bonding.

- Purity and yield optimization: Reaction times and reagent stoichiometry are critical for maximizing yield and purity. Multiple additions of cyclohexyl isocyanate during the reaction have been reported to improve conversion rates.

- Solvent effects: Choice of solvent impacts reaction kinetics and product isolation. Non-polar solvents like toluene favor carbamoylation, while polar solvents facilitate deprotection steps.

科学研究应用

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation ([α]D²⁵) | Hazard Class |

|---|---|---|---|---|---|

| 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | C₁₄H₂₁NO₃ | 251.32 | Not reported | Not reported | Not available |

| 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (2i) | C₁₄H₁₅NO₃ | 245.28 | 78–81 | +0.045 (CH₃Cl) | Not available |

| 6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | C₁₅H₁₆ClNO₃ | 293.75 | Not reported | Not reported | Not available |

| 6-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | C₁₂H₁₇NO₅S | 287.33 | Not reported | Not reported | Not available |

| 6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | C₁₆H₁₇NO₄ | 287.31 | Not reported | Not reported | Xi |

生物活性

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, with the CAS number 428841-22-9, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO3. The compound features a cyclohexyl group attached to a carbamoyl moiety, contributing to its unique biological profile. Understanding its structure is crucial for elucidating its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of cyclohexylcarbamoyl compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of the type III secretion system (T3SS) in pathogenic bacteria. This system is crucial for the virulence of several Gram-negative bacteria. In vitro assays demonstrated that certain concentrations of related compounds could significantly reduce T3SS activity, suggesting a potential role in combating bacterial infections resistant to traditional antibiotics .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in bacterial metabolism and virulence.

- Membrane Disruption : Some studies suggest that these compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Modulation of Gene Expression : There is evidence that these compounds can alter the expression of genes associated with pathogenicity, thereby reducing virulence.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Catalytic Hydrogenation : Palladium-based catalysts under controlled H₂ pressure (1–3 atm) and moderate temperatures (50–80°C) are effective for reducing unsaturated precursors while preserving the carbamoyl and carboxylic acid groups .

- Functional Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis. Deprotection is achieved via acidic (e.g., TFA) or catalytic hydrogenation conditions .

- Yield Optimization : Monitor pH (6–8) to avoid premature hydrolysis of the carbamoyl group. Solvent polarity (e.g., THF/water mixtures) enhances intermediate solubility .

Q. How do the cyclohexene ring and carbamoyl group influence the compound’s physicochemical properties?

- Key Interactions :

- The carboxylic acid group increases water solubility in polar solvents (e.g., DMSO, ethanol) and enables salt formation with bases .

- The carbamoyl group participates in hydrogen bonding, affecting crystallinity and stability in solid-state forms .

- The cyclohexene double bond introduces strain, enhancing reactivity in Diels-Alder or electrophilic addition reactions .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

- Chiral Resolution :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Sharpless epoxidation) to control stereochemistry at the cyclohexene ring .

- Chromatographic Separation : HPLC with chiral stationary phases (e.g., amylose-based columns) can isolate (1R,6R) and (1S,6S) enantiomers .

- Stereochemical Analysis : X-ray crystallography or NOESY NMR confirms absolute configuration .

Q. How can computational modeling predict the reactivity of the cyclohexene double bond in nucleophilic additions?

- In Silico Approaches :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Michael additions or epoxidation .

- Molecular dynamics simulations assess solvent effects on reaction pathways .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address contradictory reports on the compound’s stability under acidic conditions?

- Experimental Design :

- Conduct pH-dependent stability studies (pH 1–12) using HPLC or LC-MS to track degradation products .

- Use isotopically labeled analogs (e.g., deuterated solvents) to trace hydrolysis pathways .

Data Contradiction Analysis

Key Structural and Functional Comparisons

| Analog | Key Differences | Impact on Reactivity |

|---|---|---|

| 6-Methylcyclohex-3-ene-1-carboxylic acid | Methyl substituent vs. carbamoyl group | Reduced hydrogen bonding; lower aqueous solubility |

| (1R,6R)-6-Aminocyclohex-3-ene-1-carboxylic acid | Amine group vs. carbamoyl group | Enhanced nucleophilicity; prone to acylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。